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Compound of Interest
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Cat. No.: B12377666 Get Quote

For researchers and drug development professionals, establishing an optimal dosing regimen

for the USP28/USP25 inhibitor, CT1113, is a critical step in designing efficacious preclinical

studies. This technical guide provides a consolidated overview of reported dosages in various

tumor models, outlines key experimental protocols, and offers a troubleshooting FAQ to

address common challenges encountered during in-vivo experiments.

CT1113 is a potent small molecule inhibitor of Ubiquitin-Specific Proteases 28 and 25 (USP28

and USP25), key enzymes in the deubiquitination process that regulates the stability of several

oncoproteins. By inhibiting these enzymes, CT1113 promotes the degradation of cancer-driving

proteins such as c-MYC and NOTCH1, leading to anti-tumor effects across a range of

malignancies. Preclinical studies have demonstrated its activity in models of pancreatic cancer,

colon cancer, and various forms of leukemia.

Recommended Dosage and Administration
Determining the appropriate dosage of CT1113 is contingent on the tumor model, the route of

administration, and the desired therapeutic window. The following table summarizes reported

dosing schedules from preclinical studies.
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Note: "Tolerated doses" were mentioned in the literature without specific concentrations

provided. Researchers are advised to perform dose-finding studies to determine the optimal

dose for their specific model.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are key

experimental protocols for working with CT1113.

In-Vivo Xenograft Tumor Model Protocol
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Cell Culture: Culture human pancreatic cancer (SW1990) or colon cancer (HCT116) cells in

the recommended medium until they reach the logarithmic growth phase.

Animal Model: Utilize immunodeficient mice (e.g., BALB/c-nude or NOD/SCID), typically 6-8

weeks old.

Tumor Cell Implantation:

Harvest and resuspend cancer cells in a sterile solution, such as PBS or serum-free

medium.

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the

flank of each mouse.

Tumor Growth Monitoring:

Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice

weekly).

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Randomization and Treatment Initiation:

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

CT1113 Administration:

Oral Gavage (for Pancreatic Cancer Model):

Prepare a formulation of CT1113 suitable for oral administration. A patent for a related

compound suggests using a cyclodextrin-based vehicle.

Administer the specified dose (e.g., 20 mg/kg) orally using a gavage needle.

Intraperitoneal Injection (for Leukemia Models):

Dissolve CT1113 in a suitable vehicle for intraperitoneal injection.
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Inject the appropriate volume to deliver the target dose.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, western blotting for target proteins like c-MYC).

Signaling Pathway Analysis
The mechanism of action of CT1113 involves the destabilization of oncoproteins. The following

diagram illustrates the targeted signaling pathway.
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Caption: CT1113 inhibits USP28 and USP25, leading to oncoprotein degradation.
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Troubleshooting and FAQs
Q1: How do I determine the optimal starting dose for CT1113 in a new tumor model?

A1: Since specific "tolerated doses" are not always available in the literature, it is highly

recommended to conduct a dose-finding or Maximum Tolerated Dose (MTD) study. This

typically involves a dose escalation study in a small cohort of animals to identify a dose that is

both efficacious and well-tolerated (i.e., does not cause excessive weight loss or other signs of

toxicity). Start with a dose lower than the reported efficacious dose in other models (e.g., start

with 5-10 mg/kg if the target is around 20 mg/kg) and gradually increase the dose in

subsequent cohorts.

Q2: What vehicle should I use to formulate CT1113 for in-vivo studies?

A2: The choice of vehicle depends on the route of administration. For oral gavage, a patent for

a similar compound suggests the use of a cyclodextrin-based formulation to improve solubility

and bioavailability. For intraperitoneal injections, CT1113 can be dissolved in a vehicle such as

a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to first test the vehicle alone in

a control group of animals to ensure it does not have any intrinsic anti-tumor effects or toxicity.

Q3: My animals are losing weight after CT1113 treatment. What should I do?

A3: Body weight loss can be an indicator of toxicity. A weight loss of 10-15% is often

considered acceptable, but a loss exceeding 20% may require intervention.

Reduce the dose: This is the most straightforward approach.

Change the dosing schedule: Consider less frequent administration (e.g., once daily instead

of twice daily, or every other day).

Provide supportive care: This can include providing a more palatable and high-calorie diet or

subcutaneous fluids to prevent dehydration.

Monitor closely: Increase the frequency of monitoring for other signs of distress.

Q4: I am not observing the expected anti-tumor efficacy. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy:
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Suboptimal Dose: The dose may be too low for the specific tumor model. Consider

performing a dose-escalation study.

Poor Bioavailability: The formulation and route of administration may not be optimal, leading

to insufficient drug exposure at the tumor site. You may need to explore different vehicles or

administration routes.

Tumor Model Resistance: The specific tumor cell line may have intrinsic resistance

mechanisms to USP28/25 inhibition.

Drug Stability: Ensure that the CT1113 compound is stable in the formulation used and has

been stored correctly.

Q5: How can I confirm that CT1113 is hitting its target in my in-vivo model?

A5: To confirm target engagement, you can perform pharmacodynamic studies. After a short-

term treatment with CT1113, excise the tumors and perform a western blot analysis to measure

the protein levels of known downstream targets of USP28/25, such as c-MYC. A significant

reduction in the levels of these oncoproteins in the treated group compared to the vehicle

control group would indicate that CT1113 is exerting its intended biological effect.

The following diagram outlines a general workflow for conducting in-vivo studies with CT1113.
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General In-Vivo Experimental Workflow for CT1113
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Caption: A stepwise workflow for conducting preclinical efficacy studies with CT1113.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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